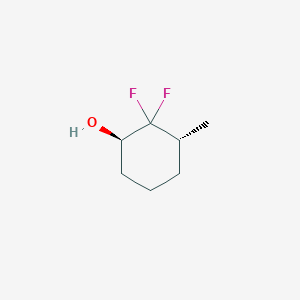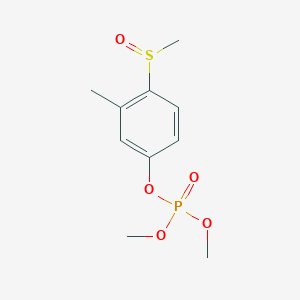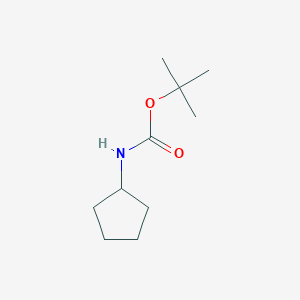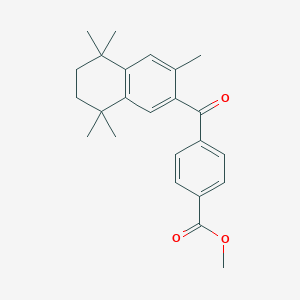![molecular formula C19H40N2O B133136 Tetradecanamide, N-[3-(dimethylamino)propyl]- CAS No. 45267-19-4](/img/structure/B133136.png)
Tetradecanamide, N-[3-(dimethylamino)propyl]-
Vue d'ensemble
Description
Tetradecanamide, N-[3-(dimethylamino)propyl]- is a chemical compound with the molecular formula C19H40N2O and a molecular weight of 312.54 . It is also known by other names such as N-(3-(Dimethylamino)propyl)tetradecanamide and Aldox . It is used in light-duty liquid detergents, all-purpose cleaners, and I&I cleaners .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) . The canonical SMILES representation is CCCCCCCCCCCCCC(=O)NCCCN©C .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been studied . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It has a molecular weight of 312.54 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 6.2 .Applications De Recherche Scientifique
- Copolymerization : N-(3-(Dimethylamino)propyl)tetradecanamide (DMAPMA) has been studied in copolymerization reactions with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene. Interestingly, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the resulting copolymers. The ability of DMAPMA to form assemblies with different reactivity due to hydrogen bonding plays a crucial role in these processes .
- Hydrophobizing Properties : Carboxylic acid N-[3-(dimethylamino)propyl]amides, derived from DMAPMA, have been prepared and show promise as cationic surfactants for hydrophobization of the bottomhole formation zone in oil fields .
- DMAPMA-based copolymers are effective dispersant viscosity modifiers for lubricating oils. These copolymers, formed by copolymerizing higher alkyl (meth)acrylates with DMAPMA, enhance lubricant performance and stability .
- DMAPMA-containing polymers have potential in drug delivery systems due to their solubility and biocompatibility. Researchers explore their use as carriers for controlled release of therapeutic agents .
Polymerization and Copolymerization
Lubricating Oil Additives
Biomedical Applications
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that the compound can undergo radical polymerization and cross-linking reactions . The presence of the dimethylamino group provides pH responsiveness to the resulting polymers .
Pharmacokinetics
It’s known that deuterium-labeled compounds can be used to track the distribution, transformation, and clearance of compounds in the body, which is beneficial for pharmacokinetic studies .
Result of Action
It’s known that the compound can be used to synthesize self-healing ph-responsive hydrogels for drug delivery applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(Dimethylamino)propyl)tetradecanamide . .
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYDWYVPVAMGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068470 | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
CAS RN |
45267-19-4 | |
| Record name | Myristamidopropyl dimethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminopropyl myristamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q & A
A: Aldox (Myristamidopropyl dimethylamine) disrupts microbial cell walls, causing cell death. While the exact mechanism for Aldox specifically is not fully detailed in the provided research, similar quaternary ammonium compounds function by reducing surface tension at interfaces and denaturing microbial cell wall proteins. [] It has been observed to induce potassium leakage from Aspergillus fumigatus and Candida albicans, and lyse spheroplasts of Serratia marcescens but not Candida albicans. []
ANone: This information is not provided in the research excerpts. Please consult a chemical database like PubChem or ChemSpider for this data.
ANone: The research excerpts do not provide details on spectroscopic data for Aldox.
A: Studies suggest that Aldox-containing solutions can alter the surface composition of certain silicone hydrogel lenses. Notably, galyfilcon A lenses exhibited surface changes regardless of the solution used, whereas lotrafilcon B lenses showed solution-dependent surface alterations. These changes correlated with varying levels of discomfort and corneal staining among wearers. []
ANone: The provided research focuses on Aldox's antimicrobial properties within the context of ophthalmic solutions. There is no information to suggest it possesses catalytic properties or is used in catalytic applications.
ANone: The provided research excerpts do not contain information on computational chemistry studies or QSAR modeling of Aldox.
ANone: The research excerpts do not delve into specific SAR studies for Aldox.
A: Studies indicate that Aldox, in combination with Polyquaternium-1, demonstrates good stability in contact lens solutions, maintaining nearly 100% of its biocidal activity and concentration even after lenses were stored in the solution for extended periods. This sustained efficacy is particularly notable when compared to solutions containing alexidine or polyhexamethylene biguanide, which exhibited significant biocide depletion and reduced antifungal activity over time. []
ANone: The provided research does not delve into specific formulation strategies to enhance Aldox's stability or delivery.
ANone: The research excerpts do not discuss SHE regulations specifically related to Aldox.
ANone: The research primarily focuses on Aldox's topical application in contact lens solutions and does not provide details on its systemic pharmacokinetics.
A: While the research does not present direct in vivo efficacy data for Aldox, its inclusion in commercially available contact lens solutions like Opti-Free Express suggests it contributes to the overall efficacy of these products in controlling microbial contamination. []
A: Researchers have employed various in vitro assays to evaluate Aldox's efficacy against common ocular pathogens, including challenge test assays. These assays measure the reduction in viability of microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Fusarium solani, and Acanthamoeba polyphaga after exposure to Aldox. []
ANone: The research excerpts do not cite specific animal model studies or clinical trials focusing on Aldox.
ANone: The research does not specifically mention resistance mechanisms to Aldox.
A: Some studies suggest that Aldox, when used in combination with Polyquaternium-1, may exhibit cytotoxicity. For instance, Opti-Free Express, containing both compounds, showed cytotoxicity in USP elution tests, potentially leading to ocular irritation. [, ]
ANone: The research provided focuses on Aldox's use in contact lens solutions and doesn't elaborate on drug delivery or targeting strategies beyond this application.
A: Analytical methods mentioned in the research for studying Aldox include high-performance liquid chromatography (HPLC) to analyze non-polar lipid deposits on contact lenses, and beta counters to quantify the amount of cholesterol on lenses after extraction. [, ] Additionally, microbiological techniques like the most probable number (MPN) method are used to assess the efficacy of Aldox-containing solutions against Acanthamoeba. []
ANone: The research excerpts do not provide information on Aldox's environmental impact or degradation pathways.
ANone: The research excerpts do not address these specific aspects related to Aldox.
A: While a specific timeline is not provided, the research suggests that Aldox, in combination with Polyquaternium-1, represents a newer generation of preservatives used in multi-purpose disinfecting solutions for contact lenses. []
A: The research highlights a clear intersection of microbiology, materials science, and ophthalmology in understanding the efficacy, safety, and material compatibility of Aldox-containing contact lens solutions. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

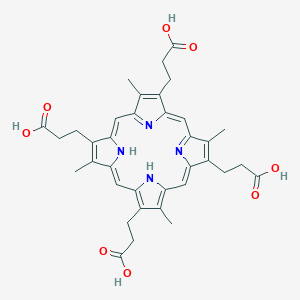



![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
